molecular formula C9H9ClF3NO2S B12135924 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 55080-63-2

4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12135924
CAS No.: 55080-63-2
M. Wt: 287.69 g/mol
InChI Key: FSWAOAVJJBDCAB-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a trifluoromethyl group, a chloro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often require a solvent like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents used.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity . The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Properties

CAS No.

55080-63-2

Molecular Formula

C9H9ClF3NO2S

Molecular Weight

287.69 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3

InChI Key

FSWAOAVJJBDCAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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